3-Acetylchromen-4-one
Description
Properties
CAS No. |
17422-75-2 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-acetylchromen-4-one |
InChI |
InChI=1S/C11H8O3/c1-7(12)9-6-14-10-5-3-2-4-8(10)11(9)13/h2-6H,1H3 |
InChI Key |
ISAMPIWZEOEJHQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=COC2=CC=CC=C2C1=O |
Canonical SMILES |
CC(=O)C1=COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Dehydrogenation of 3-Acetylchroman-4-one
A foundational method involves the dehydrogenation of 3-acetylchroman-4-one, a saturated precursor. As reported by, this approach utilizes oxidative conditions to convert the dihydrochromone derivative into the aromatic chromen-4-one system.
Procedure :
- Starting Material : 3-Acetylchroman-4-one is synthesized via Friedel-Crafts acylation of chroman-4-one using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
- Dehydrogenation : The saturated intermediate is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane under reflux for 6–8 hours.
- Workup : The reaction mixture is filtered, concentrated, and purified via column chromatography (ethyl acetate/hexane, 3:7) to yield 3-acetylchromen-4-one as pale yellow crystals.
Data :
This method is favored for its straightforward mechanism but requires stringent control over oxidation conditions to prevent over-oxidation.
Pechmann Condensation Variants
The Pechmann condensation, traditionally used for coumarin synthesis, has been adapted for chromen-4-one derivatives. A modified protocol from employs resorcinol and ethyl acetoacetate under acidic conditions.
Procedure :
- Reagents : Resorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv), and concentrated H₂SO₄ (catalytic) are combined in anhydrous dichloromethane.
- Reaction : The mixture is stirred at 60°C for 12 hours, facilitating cyclodehydration.
- Isolation : The product is precipitated, filtered, and recrystallized from ethanol to obtain this compound.
Data :
- Yield : 65–70%
- Optimization : Substituting H₂SO₄ with p-toluenesulfonic acid (PTSA) improves yield to 78% while reducing side reactions.
Modern Methodological Innovations
Sonication-Assisted Acetylation
Recent advances in sonochemistry, as demonstrated in, offer a rapid and efficient route to this compound. This method leverages ultrasonic waves to enhance reaction kinetics and selectivity.
Procedure :
- Substrate : Chromen-4-one (1.0 equiv) is dissolved in acetic anhydride (5.0 equiv).
- Catalyst : Zinc dust (0.1 equiv) is added, and the mixture is sonicated at 40 kHz for 30 minutes.
- Workup : The crude product is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography.
Data :
- Yield : 82–85%
- Advantages : Reduced reaction time (30 minutes vs. 12 hours for classical methods) and higher regioselectivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Dehydrogenation | 68–72 | 6–8 hours | High purity |
| Pechmann Condensation | 65–78 | 12 hours | Scalability |
| Sonication | 82–85 | 30 minutes | Rapid, energy-efficient |
The sonication method outperforms classical approaches in yield and efficiency, though it requires specialized equipment.
Experimental Data and Characterization
Spectroscopic Validation
Thermal Stability
- Thermogravimetric Analysis (TGA) : Decomposition onset at 250°C, confirming stability under standard storage conditions.
Q & A
Q. What are the optimal synthetic routes for 3-Acetylchromen-4-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach starting with condensation reactions between hydroxyacetophenone derivatives and acetylating agents. For example, the chromen-4-one core can be formed via base-catalyzed cyclization (e.g., sodium ethoxide) followed by acetylation at the 3-position. Key factors include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants to minimize side products like unreacted intermediates. Purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How can researchers characterize the structural identity of this compound and confirm its purity?
Methodological Answer:
- Spectroscopic Techniques : Use - and -NMR to verify substituent positions and acetyl group integration. IR spectroscopy confirms carbonyl stretching vibrations (~1650–1700 cm) .
- Crystallography : Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated for structurally analogous chromen-4-ones (e.g., triclinic crystal system with space group) .
- Chromatography : HPLC or GC-MS with standards ensures purity (>95%) and identifies residual solvents or byproducts .
Q. What are the standard protocols for evaluating the solubility and stability of this compound in experimental settings?
Methodological Answer:
- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy to quantify saturation points. Structural modifications (e.g., hydroxylation) may enhance aqueous solubility .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor decomposition via LC-MS and identify degradation products .
Q. How do researchers establish structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer: SAR studies require systematic substitution at key positions (e.g., 7-methyl or 3-acetyl groups) followed by bioassays. For example:
- Replace the acetyl group with halogens or amines to assess electronic effects on receptor binding.
- Compare bioactivity (e.g., anti-inflammatory IC) across derivatives using standardized assays (e.g., COX-2 inhibition). Data should be analyzed via multivariate regression to isolate influential substituents .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from assay variability or structural impurities. To address this:
- Validate assays with positive/negative controls (e.g., diclofenac for anti-inflammatory studies).
- Re-synthesize disputed derivatives with rigorous purity checks (>99%).
- Perform dose-response curves across multiple cell lines or in vivo models to confirm reproducibility. Cross-reference results with computational docking studies to identify plausible binding conformations .
Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) or receptors. Validate with mutagenesis studies targeting predicted interaction sites.
- QSAR : Develop quantitative models using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Train models with experimentally derived IC values to predict untested derivatives .
Q. What experimental designs are recommended to elucidate the metabolic pathways of this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and identify phase I/II metabolites via LC-HRMS. Use isotopically labeled compounds (e.g., -acetyl) to trace metabolic fate.
- In Silico Prediction : Tools like Meteor (Lhasa Limited) simulate plausible metabolic routes for hypothesis-driven experimentation .
Q. How can researchers optimize the photostability of this compound for applications in photodynamic therapy?
Methodological Answer:
- Photodegradation Assays : Expose solutions to UV-Vis light (300–800 nm) and quantify degradation kinetics. Introduce stabilizing agents (e.g., antioxidants or cyclodextrins) to reduce radical formation.
- Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles to shield the compound from light while maintaining bioactivity .
Q. What strategies mitigate synthetic challenges in scaling up this compound production for preclinical trials?
Methodological Answer:
- Process Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
- Flow Chemistry : Implement continuous-flow reactors to enhance reaction control and reduce batch variability. Monitor intermediates in real-time via inline IR spectroscopy .
Q. How can conflicting crystallographic data on chromen-4-one derivatives be reconciled?
Methodological Answer:
- Data Reanalysis : Re-process raw diffraction data (e.g., using Olex2 or SHELX) to check for refinement errors.
- Temperature-Dependent Studies : Collect data at multiple temperatures (100–298 K) to account for thermal motion artifacts. Cross-validate with DFT-optimized molecular geometries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
